N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phényl)cyclopentanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

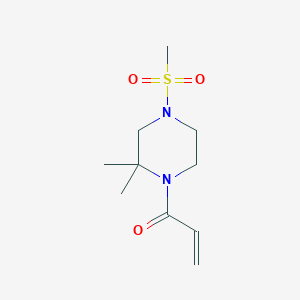

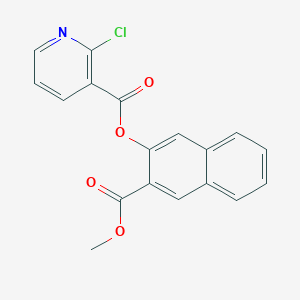

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C19H20N6O and its molecular weight is 348.41. The purity is usually 95%.

BenchChem offers high-quality N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Bien sûr ! Voici une analyse complète des applications de recherche scientifique du N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phényl)cyclopentanecarboxamide :

Recherche anticancéreuse

Ce composé a montré un potentiel en tant qu’inhibiteur de la kinase 2 dépendante de la cycline (CDK2). La CDK2 est cruciale pour la régulation du cycle cellulaire, et son inhibition peut conduire à l’arrêt du cycle cellulaire et à l’apoptose dans les cellules cancéreuses. Des recherches ont démontré que les dérivés de ce composé présentent une activité inhibitrice puissante de la CDK2, ce qui en fait un candidat prometteur pour le développement de nouvelles thérapies contre le cancer .

Agents antimicrobiens

Les parties pyrazole et pyrimidine de ce composé sont connues pour leurs propriétés antimicrobiennes. Des études ont indiqué que les composés contenant ces structures peuvent agir contre une variété de pathogènes bactériens et fongiques. Cela en fait un candidat potentiel pour le développement de nouveaux agents antimicrobiens afin de lutter contre les souches résistantes .

Applications anti-inflammatoires

La structure du composé suggère qu’il pourrait être efficace pour moduler les voies inflammatoires. Les dérivés du pyrazole ont été étudiés pour leurs propriétés anti-inflammatoires, et ce composé pourrait potentiellement inhiber les enzymes clés impliquées dans l’inflammation, offrant un soulagement dans des affections comme l’arthrite et d’autres maladies inflammatoires .

Recherche antivirale

Compte tenu des caractéristiques structurelles de ce composé, il peut également présenter des propriétés antivirales. Les dérivés du pyrazole et de la pyrimidine ont été explorés pour leur capacité à inhiber la réplication virale. Ce composé pourrait être étudié pour son efficacité contre des virus tels que la grippe, le VIH et d’autres .

Agents neuroprotecteurs

Des recherches sur des composés ayant des structures similaires ont montré un potentiel d’effets neuroprotecteurs. Ce composé pourrait être étudié pour sa capacité à protéger les neurones du stress oxydatif et de l’apoptose, qui sont des facteurs clés dans les maladies neurodégénératives comme la maladie d’Alzheimer et la maladie de Parkinson .

Propriétés insecticides

Le composé pourrait être développé comme insecticide, ciblant des récepteurs spécifiques chez les insectes. Les dérivés du pyrazole ont été utilisés dans la conception d’insecticides ciblant le récepteur de la ryanodine, qui est crucial pour la fonction musculaire chez les insectes. Cela pourrait conduire au développement de nouveaux agents de lutte antiparasitaire efficaces .

Activités antileishmaniennes et antimalariennes

Des composés ayant des structures similaires ont été étudiés pour leur activité contre les maladies parasitaires telles que la leishmaniose et le paludisme. Ce composé pourrait être évalué pour son potentiel à inhiber la croissance de ces parasites, offrant de nouvelles options de traitement pour ces maladies .

Applications antioxydantes

La structure du composé suggère qu’il pourrait avoir des propriétés antioxydantes, ce qui pourrait être bénéfique pour prévenir les dommages liés au stress oxydatif dans les cellules. Cela pourrait avoir des applications dans le traitement de maladies où le stress oxydatif joue un rôle clé, comme les maladies cardiovasculaires et certains types de cancer .

Mécanisme D'action

Target of Action

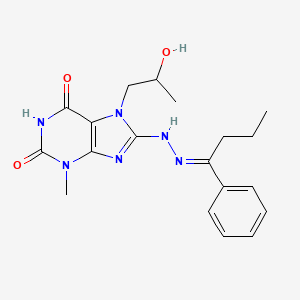

The compound, also known as Pralsetinib (BLU-667), is a highly efficient and selective inhibitor of the RET (c-RET) protein . The RET protein is a receptor tyrosine kinase, which plays a crucial role in cell growth and differentiation .

Mode of Action

Pralsetinib binds to the RET protein, inhibiting its activity . This inhibition prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival. Pralsetinib has shown effective inhibition against both wild-type RET and several common RET oncogenic mutations, with an IC50 value of approximately 0.4 nM .

Biochemical Pathways

By inhibiting the RET protein, Pralsetinib disrupts several biochemical pathways. The RET protein is involved in multiple signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which regulate cell growth and survival. By inhibiting RET, Pralsetinib can halt these pathways, leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

Pralsetinib has good bioavailability, with a high solubility in DMSO . It is recommended to be stored at 4°C . .

Result of Action

The inhibition of the RET protein by Pralsetinib leads to a decrease in cell proliferation and an increase in cell death . This makes it a promising therapeutic agent for cancers driven by RET mutations or fusions, such as non-small cell lung cancer (NSCLC) and thyroid cancer .

Orientations Futures

The future directions for this compound involve its potential development into a potent and selective CDK2 inhibitor for the treatment of cancer . The synthesis of such hybrid compounds as 2,4(6)-bis(pyridin-2-yl)pyrimidines, and their use as ligands for the subsequent synthesis of coordination compounds of transition metals, is promising .

Analyse Biochimique

Biochemical Properties

Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, potentially altering the function of these molecules .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar compounds have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been studied for their involvement in metabolic pathways, including interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been studied for their interactions with transporters or binding proteins and effects on localization or accumulation .

Subcellular Localization

Similar compounds have been studied for their subcellular localization and effects on activity or function, including targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Propriétés

IUPAC Name |

N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O/c26-19(14-4-1-2-5-14)24-16-8-6-15(7-9-16)23-17-12-18(21-13-20-17)25-11-3-10-22-25/h3,6-14H,1-2,4-5H2,(H,24,26)(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOIQHJTVOROLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane](/img/structure/B2481047.png)

![4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2481051.png)

![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2481053.png)

![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid](/img/structure/B2481055.png)

![8-fluoro-2-(tetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2481056.png)

![N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-pyridin-2-ylmethyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2481058.png)

![N-(4-ethoxyphenyl)-2-(2-ethyl-6-(4-methylbenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2481065.png)

![2-[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2481066.png)